molecular formula C6H5N3O2 B3029458 Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione CAS No. 672323-32-9

Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione

Cat. No. B3029458
CAS RN: 672323-32-9
M. Wt: 151.12
InChI Key: WLKWWISJQDPNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione is a type of N-heterocyclic compound that has attracted significant attention in medicinal chemistry and material science due to its photophysical properties . It has been identified as a potential antituberculosis lead through high-throughput whole-cell screening . This compound is also the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . In one study, two novel fused-ring energetic compounds were successfully prepared via a simple synthetic method .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Physical And Chemical Properties Analysis

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

Fluorescent Molecules

Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione derivatives have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Organic Electronics

These compounds have been explored for their use in organic electronics due to their electronic properties . They can act as electron transport materials and have potential for use in optoelectronic devices .

Therapeutic Agents

Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione derivatives have potential as therapeutic agents . They can act as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases such as cancer, asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction .

Antimetabolites

Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione derivatives are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .

Antitrypanosomal Activity

This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Treatment of Cancer, Inflammatory or Viral Diseases

It was reported that Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione are promising medical pharmacophores in structures as potential drugs in the treatment of cancer, as well as inflammatory or viral diseases .

Mechanism of Action

Target of Action

Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione is a versatile compound that has been associated with various modes of action against different targets. It has been identified as a potential antituberculosis lead, with the core of this scaffold having been associated with various modes of action against Mycobacterium tuberculosis (Mtb) . In addition, it has been found to have significant anticancer potential, arresting cancer cell growth by EGFR/STAT3 inhibition .

Mode of Action

The compound interacts with its targets in a way that leads to changes in the target’s function. For instance, in the case of cancer cells, the compound inhibits the EGFR/STAT3 pathway, leading to arrested cell growth . The exact mode of action can vary depending on the specific target and the environmental context.

Biochemical Pathways

The compound affects various biochemical pathways. In the context of cancer therapeutics, it has been found to inhibit the EGFR/STAT3 pathway . This pathway is crucial for cell growth and survival, so its inhibition can lead to the arrest of cancer cell growth. The compound’s effect on biochemical pathways in other contexts, such as tuberculosis treatment, is still under investigation .

Pharmacokinetics

Theoretical admet studies of similar pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases

Result of Action

The compound’s action results in significant molecular and cellular effects. In the context of cancer treatment, it has been found to arrest cancer cell growth . In the context of tuberculosis treatment, it has been identified as a potential antituberculosis lead . The exact results of the compound’s action can vary depending on the specific target and the environmental context.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s optical applications are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors

Future Directions

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . Future research could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5- a ]pyrimidine core .

properties

IUPAC Name

4H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-5-3-6(11)9-4(8-5)1-2-7-9/h1-2H,3H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKWWISJQDPNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=NN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610296
Record name Pyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione

CAS RN

672323-32-9
Record name Pyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 3
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 4
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 5
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 6
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.